3-Piperidin-3-yl-1H-imidazol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-3-yl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h4-5,7,9H,1-3,6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRWCRMOENFGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Overview and Research Significance
The Role of Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to the field of medicinal chemistry. rroij.comopenmedicinalchemistryjournal.com Their structural diversity and ability to interact with a wide array of biological targets make them indispensable in drug discovery and development. rroij.comijprajournal.com These scaffolds allow for the fine-tuning of a molecule's properties, including its solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing its therapeutic potential. nih.gov By modifying heterocyclic structures, medicinal chemists can enhance a compound's potency, selectivity, and metabolic stability, while minimizing off-target effects. rroij.comijprajournal.com
A significant advantage of heterocyclic scaffolds is their role in addressing drug resistance, a major challenge in treating infectious diseases and cancer. rroij.com The structural variety of these compounds provides a platform for developing new agents that can circumvent existing resistance mechanisms. rroij.com
Significance of Imidazole (B134444) Derivatives in Drug Discovery
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a particularly privileged structure in medicinal chemistry. ijsrtjournal.commdpi.com Its unique electronic characteristics, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to bind to a wide range of enzymes and receptors. mdpi.comnih.gov This versatility has led to the incorporation of the imidazole nucleus into numerous clinically significant drugs with diverse therapeutic applications, including antifungal, anti-inflammatory, and anticancer agents. rjptonline.orgwisdomlib.org
The imidazole scaffold is a common feature in many natural products, such as the amino acid histidine and purines found in DNA. rjptonline.orgnih.gov Researchers are continuously exploring new imidazole derivatives to develop more selective and potent therapeutic agents with improved safety profiles. ijsrtjournal.com The ease of chemical modification of the imidazole ring makes it a valuable synthon for creating novel drug candidates. ijsrtjournal.comnih.gov
Importance of Piperidine (B6355638) Moieties in Bioactive Compounds
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. nih.govwikipedia.org Its presence is noted in over twenty classes of drugs, highlighting its importance in drug design. nih.gov The piperidine scaffold can significantly influence the pharmacological properties of a molecule and is often incorporated to improve its bioactivity and pharmacokinetic profile. nih.govacs.org
Piperidine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ajchem-a.comijnrd.org The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for precise spatial orientation of substituents, which can be crucial for receptor binding. wikipedia.org The development of efficient synthetic methods for creating substituted piperidines remains an active area of research in organic chemistry. nih.govajchem-a.com
Emergence of Imidazol-2-one and Piperidinyl-Containing Structures in Contemporary Research
In recent years, there has been a growing interest in hybrid molecules that combine different heterocyclic scaffolds to achieve novel biological activities. The fusion of imidazol-2-one and piperidinyl structures is a prime example of this trend. Imidazol-2-ones, also known as imidazolones, are a class of compounds that have shown promise in various therapeutic areas, including as anticancer agents. researchgate.net
Similarly, the incorporation of a piperidinyl group can confer desirable properties to a drug candidate. For instance, research has shown that the piperidine moiety can be a critical structural element for dual activity at different receptors. nih.gov The combination of these two structural motifs in a single molecule offers the potential for synergistic effects and novel mechanisms of action.
Rationale for In-Depth Academic Investigation of 3-Piperidin-3-yl-1H-imidazol-2-one
The specific compound, this compound, represents a compelling subject for detailed academic study due to the convergence of the aforementioned structural features. The linkage of the piperidine ring at the 3-position to the nitrogen of the imidazol-2-one core creates a unique three-dimensional structure that warrants investigation.
Synthetic Methodologies and Chemical Transformations of 3 Piperidin 3 Yl 1h Imidazol 2 One
Strategic Approaches to the 1H-Imidazol-2-one Core Synthesis
Cyclization Reactions for Imidazol-2-one Ring Formation
The formation of the imidazol-2-one core typically relies on intramolecular cyclization reactions. One common approach involves the acid-catalyzed reaction of (2,2-dialkoxyethyl)ureas with C-nucleophiles, which proceeds through the formation of an oxonium cation, subsequent intramolecular cyclization, and elimination of an alcohol to form an iminium cation intermediate that is then trapped. nih.gov Another powerful method is the intramolecular hydroamidation of propargylic ureas, which can be catalyzed by an organobase to achieve excellent chemo- and regioselectivity for the 5-membered ring system under ambient conditions. nih.gov
Furthermore, the synthesis of related benzimidazol-2-ones, which shares similarities with the imidazol-2-one core, can be achieved through methods like the copper-catalyzed oxidative C–N coupling of N'-aryl ureas or the cyclization of 2-nitroanilines with dimethyl carbonate using a hydrosilylation reaction. researchgate.net These strategies highlight the versatility of using urea (B33335) derivatives as key starting materials for forming the cyclic urea motif of the imidazolone (B8795221) ring.
Utilization of Key Precursors and Building Blocks
The synthesis of the 1H-imidazol-2-one ring relies on readily available acyclic precursors. Key building blocks include α-amino acid amides, which can be condensed with 1,2-dicarbonyl compounds in a one-pot reaction to form the pyrazinone ring, a related heterocyclic structure. nih.gov For direct imidazol-2-one synthesis, N-(2,2-dialkoxyethyl)ureas serve as crucial starting materials for acid-catalyzed cyclization reactions. nih.gov Propargylic ureas are also extensively used as precursors for base-catalyzed intramolecular hydroamidation. nih.gov Imidazole (B134444) itself and its derivatives are considered essential building blocks in medicinal chemistry and technology due to their presence in numerous natural products and synthetic materials. lifechemicals.comrsc.org1clickchemistry.com
Table 1: Key Precursors for Imidazol-2-one and Related Heterocycle Synthesis
| Precursor Type | Synthetic Method | Target Ring System | Reference |
| (2,2-Dialkoxyethyl)ureas | Acid-catalyzed cyclization/electrophilic substitution | Imidazolidin-2-one | nih.gov |
| Propargylic Ureas | Base-catalyzed intramolecular hydroamidation | Imidazol-2-one / Imidazolidin-2-one | nih.gov |
| α-Amino Acid Amides | One-pot condensation | 2(1H)-Pyrazinone | nih.gov |
| N'-Aryl Ureas | Hypervalent iodine-catalyzed oxidative C–N coupling | Benzimidazol-2-one | researchgate.net |
| 2-Nitroanilines | Copper-catalyzed reaction with dimethyl carbonate | 2-Benzimidazolone | researchgate.net |
Introduction and Functionalization of the Piperidine (B6355638) Moiety
The piperidine ring is a prevalent scaffold in medicinal chemistry. Its incorporation into the final molecule can be achieved by either attaching a pre-formed piperidine derivative or by constructing the ring during the synthesis. Functionalization, particularly N-alkylation and acylation, is key to creating diverse analogues.
N-Alkylation and Acylation Strategies for Piperidine Incorporation
N-alkylation of the piperidine ring is a common strategy for introducing substituents onto the nitrogen atom. This can be achieved by reacting the piperidine with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.netgoogle.com For instance, a standard procedure involves stirring piperidine with an alkyl bromide or iodide in anhydrous acetonitrile. researchgate.net Slow addition of the alkylating agent is often recommended to favor monoalkylation. researchgate.net
Reductive amination is another widely used method for C-N bond formation, involving the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine. nih.gov N-acylation is also a straightforward process, often accomplished by reacting the piperidine with an acyl chloride or anhydride. google.com These methods are fundamental for synthesizing a library of derivatives by modifying the piperidine nitrogen. For example, in the synthesis of N-Piperidinyl-benzimidazolone derivatives, the aniline part of the molecule can be altered in a single step via reaction with isocyanates. researchgate.net
Stereoselective Synthesis of the 3-Piperidinyl Moiety
The 3-piperidinyl moiety in the target molecule contains a chiral center, making its stereoselective synthesis a critical aspect. (R)-3-aminopiperidine and its protected forms are valuable intermediates for many pharmaceutical compounds. beilstein-journals.org Traditional synthetic routes often lack chiral control. rsc.org
Modern approaches increasingly rely on biocatalysis to achieve high enantioselectivity. The asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone, using immobilized ω-transaminases can produce both enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess. beilstein-journals.orgscispace.com Another advanced method involves multi-enzyme cascades. For example, variants of galactose oxidase and imine reductase have been used for the successful conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine in a one-pot reaction, which prevents the racemization of key intermediates and leads to high enantiopurity. rsc.orgrsc.org Other synthetic pathways include starting from chiral precursors like D-ornithine or D-glutamic acid, followed by steps of esterification, cyclization, and reduction. justia.com
Table 2: Comparison of Stereoselective Synthesis Methods for 3-Aminopiperidine Derivatives
| Method | Precursor | Key Reagents/Catalysts | Product | Key Advantages | Reference |
| Asymmetric Biocatalysis | 1-Boc-3-piperidone | Immobilized ω-transaminases, Isopropylamine | (R)- or (S)-3-amino-1-Boc-piperidine | High yield, high enantiomeric excess, single step | beilstein-journals.org |
| Multi-enzyme Cascade | N-Cbz-protected L-ornithinol | Galactose oxidase, Imine reductase | L-3-N-Cbz-aminopiperidine | One-pot reaction, high enantiopurity | rsc.orgrsc.org |
| Chiral Pool Synthesis | D-ornithine | LiAlH₄ (reduction) | (R)-3-aminopiperidine dihydrochloride | Utilizes naturally available chiral starting material | justia.com |
| Chiral Pool Synthesis | D-glutamic acid | NaBH₄/CaCl₂ (reduction) | (R)-3-aminopiperidine dihydrochloride | Stepwise construction from a chiral amino acid | justia.com |
Synthesis of Novel Derivatives and Analogues of 3-Piperidin-3-yl-1H-imidazol-2-one
The synthesis of novel derivatives and analogues often involves modifying the core structure of this compound or related scaffolds like 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one. These modifications are typically aimed at exploring structure-activity relationships for various biological targets.
Strategies for creating derivatives include modulating the linkage between the core heterocycles or functionalizing different positions on the rings. For instance, a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives were synthesized by modulating an aliphatic chain on the piperidine ring and by altering substituents on an amide group attached to the piperidine. researchgate.netnih.gov Another approach involved replacing the benzimidazol-2-one moiety with urea-like substructures or eliminating the piperidine ring altogether to functionalize the benzimidazol-2-one core directly. researchgate.netnih.gov
The synthesis of such analogues can be systematic. Based on a hit compound, new series of derivatives can be designed and synthesized. For example, starting from a 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold, two new series of derivatives were generated to explore anti-inflammatory activity. nih.gov Similarly, novel benzimidazole derivatives can be prepared by reacting a key precursor with various secondary amines, including piperidine, to generate a library of compounds. The design of new inhibitors for specific biological targets, such as tropomyosin receptor kinases (Trks), has also led to the synthesis of complex benzamide derivatives featuring an imidazo[1,2-a]pyrazine core. nih.gov
Design Principles for Structural Diversification and Scaffold Modulation
The structural diversification of the this compound core is guided by established medicinal chemistry principles to explore structure-activity relationships (SAR). Key strategies include scaffold hopping, pharmacophore hybridization, and systematic functional group modification.
Scaffold Hopping: This technique involves replacing the central core with alternative heterocyclic systems while maintaining key pharmacophoric features. Computational methods based on 3D shape and electrostatic similarity are often employed to identify promising replacement scaffolds that mimic the original molecule's biological recognition properties. For instance, an imidazopyrazinone scaffold was identified as a viable replacement for a triazolopyridine core by ensuring that hydrogen bond acceptor features and substituent vectors were preserved in analogous positions.
Pharmacophore Hybridization: This strategy combines structural motifs from different known active compounds. For example, in the development of NLRP3 inflammasome inhibitors, researchers combined an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure to create a new series of modulated derivatives. This approach can be applied to the this compound scaffold by introducing fragments known to interact with a specific target onto the piperidine or imidazole rings.
Systematic Modulation: A primary goal of scaffold modulation is to improve properties like metabolic stability by altering physicochemical characteristics such as lipophilicity. Modifications can include modulating an aliphatic chain linking a functional group to the piperidine ring, altering substituents on the amide or imidazol-2-one linker, replacing the core moiety with urea-like substructures, or eliminating the piperidine ring entirely to assess the minimal structural requirements for activity.
Multi-Step Organic Synthesis Pathways for Complex Analogues
The construction of complex analogues of this compound necessitates multi-step synthetic sequences. These pathways often involve the strategic use of protecting groups, coupling reactions, and cyclization steps to build the desired molecular architecture. A general approach can be extrapolated from the synthesis of related benzimidazolone derivatives.
A plausible synthetic route might begin with a suitably protected piperidine precursor. The synthesis of related 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one derivatives has been achieved by coupling a protected carboxylic acid with the piperidinyl-benzodiazol-2-one core using activating agents like carbonyldiimidazole (CDI) or a combination of hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).
Another common multi-step strategy involves nucleophilic aromatic substitution followed by reduction and cyclization. For instance, a Boc-protected aminopiperidine can react with a fluoronitroarene, followed by catalytic hydrogenation of the nitro group to an aniline derivative. This intermediate can then be cyclized using an agent like CDI to form the desired imidazol-2-one ring system.
| Step | Reaction Type | Reagents & Conditions | Purpose |
| 1 | Nucleophilic Aromatic Substitution | Boc-protected aminopiperidine, Fluoronitroimidazole, Base (e.g., K2CO3), DMF, Heat | Formation of the C-N bond between the piperidine and imidazole precursors. |
| 2 | Nitro Group Reduction | Catalytic Hydrogenation (e.g., Pd/C, H2) or Chemical Reduction | Conversion of the nitro group to a primary amine, setting up for cyclization. |
| 3 | Cyclization | Carbonyldiimidazole (CDI) or Phosgene Equivalent | Formation of the imidazol-2-one ring. |
| 4 | Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removal of the Boc protecting group from the piperidine nitrogen. |
| 5 | Functionalization | Acyl chloride or Carboxylic acid with coupling agents (e.g., HBTU, DIPEA) | Addition of desired substituents to the piperidine nitrogen. |
This table represents a generalized, hypothetical pathway based on similar syntheses.
Parallel Synthesis and Combinatorial Chemistry Applications
Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of structurally diverse compounds based on the this compound scaffold. These techniques enable the systematic exploration of SAR by varying substituents at multiple positions on the core structure.
Parallel Synthesis: This method involves the simultaneous synthesis of multiple compounds in spatially addressed arrays, such as in 96-well plates. Using a common intermediate built on a solid support, different building blocks (e.g., a diverse set of carboxylic acids or alkyl halides) can be introduced in parallel to functionalize the piperidine nitrogen or the imidazole ring. Solid-phase organic synthesis (SPOS) is particularly amenable to this approach, allowing for the use of excess reagents and simplified purification through washing steps.
Combinatorial Chemistry: This approach aims to create vast libraries of molecules through the systematic and repetitive linkage of various building blocks. The "split-and-mix" strategy, for example, allows for the generation of millions of compounds in a relatively small number of reaction steps. For the this compound scaffold, a combinatorial library could be constructed by reacting a resin-bound piperidinyl-imidazole core with a set of diverse building blocks, followed by further diversification at another reactive site.
These high-throughput synthesis methods have been successfully applied to generate libraries of piperidines and benzimidazoles, demonstrating the feasibility of applying these techniques to the target scaffold.
Advanced Functionalization Techniques for Late-Stage Modification
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late point in its synthesis. This strategy is highly valuable as it allows for the rapid diversification of a core structure without the need to repeat a lengthy multi-step synthesis. For the this compound scaffold, LSF could be employed to fine-tune molecular properties.
Potential LSF reactions include:
C-H Activation: Directing group-assisted or transition-metal-catalyzed C-H activation could selectively introduce substituents onto the piperidine ring or any aryl groups attached to the scaffold.
Photoredox Catalysis: Light-mediated reactions can enable a variety of transformations under mild conditions, which is ideal for complex molecules that may be sensitive to harsh reagents.
LSF is a cornerstone of modern medicinal chemistry, enabling the efficient generation of analogues for lead optimization.
Mechanistic Aspects of Key Synthetic Transformations
Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes. Key transformations often involve catalytic cycles or proceed through nucleophilic and electrophilic substitution pathways.
Catalytic Reactions (e.g., Palladium-Catalyzed Couplings)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds in the synthesis of heterocyclic compounds. The Buchwald-Hartwig amination, for instance, is a prominent method for N-arylation and could be employed to construct the bond between the piperidine nitrogen and an imidazole precursor, or to attach aryl groups to the piperidine nitrogen.
The general catalytic cycle for a Pd-catalyzed C-N cross-coupling reaction involves:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
Amine Coordination & Deprotonation: The amine (in this case, the piperidine or imidazole nitrogen) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the cycle.
The choice of ligand, base, and solvent is critical for the efficiency and scope of these reactions. Reductive Heck couplings catalyzed by palladium have also been utilized to construct highly substituted piperidine rings stereoselectively.
| Reaction Name | Bond Formed | Key Components | Application Example |
| Buchwald-Hartwig Amination | C-N | Pd catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu) | Coupling of piperidine with an aryl halide. |
| Suzuki-Miyaura Coupling | C-C | Pd catalyst, Boronic acid, Base | Attaching aryl or vinyl groups to the scaffold. |
| Heck Coupling | C-C | Pd catalyst, Alkene, Base | Functionalization with unsaturated groups. |
Nucleophilic and Electrophilic Substitution Reactions
Nucleophilic and electrophilic substitution reactions are fundamental to the functionalization of the this compound scaffold.
Nucleophilic Substitution: The piperidine nitrogen is inherently nucleophilic and can readily participate in SN2 reactions with alkyl halides or in acylation reactions with acyl chlorides and activated esters to form amides. Nucleophilic aromatic substitution (SNAr) can also be employed, for example, by reacting a piperidine with an electron-deficient aromatic or heteroaromatic ring, such as a fluoronitrobenzene derivative. The mechanism of SNAr reactions typically involves the addition of the nucleophile to the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. The reactivity in these reactions is highly dependent on the nature of the leaving group and the electron-withdrawing substituents on the ring.
Electrophilic Substitution: The imidazol-2-one ring can potentially undergo electrophilic substitution, although the carbonyl group is deactivating. However, the nitrogen atoms can influence the regioselectivity of such reactions. More commonly, electrophilic attack may occur at the nitrogen atoms if they are deprotonated. The reaction of urea derivatives with C-nucleophiles under acidic conditions can proceed via an intramolecular cyclization followed by an electrophilic substitution step, where a generated iminium cation is attacked by an electron-rich aromatic or heterocyclic compound. The high electrophilicity of related nitro-azolopyridine systems allows them to react with weak C-nucleophiles even in the absence of a base.
Ring-Opening and Ring-Closing Metathesis
Olefin metathesis has become a powerful and indispensable tool in modern organic synthesis, valued for its functional group tolerance and ability to form carbon-carbon double bonds efficiently. nih.govnih.govscispace.com Ring-closing metathesis (RCM) is particularly relevant for the synthesis of heterocyclic systems, including those containing piperidine or imidazole moieties. scispace.comnih.gov While direct application to this compound is not extensively documented, the principles of RCM are highly applicable to the synthesis of its complex derivatives.
RCM could be employed to construct carbocyclic or heterocyclic rings fused to the piperidine or imidazole core. This would involve synthesizing a precursor molecule containing two terminal alkene functionalities. For instance, appropriate diene sidechains could be attached to the piperidine nitrogen and another position on the scaffold, followed by an intramolecular cyclization catalyzed by a metal alkylidene complex.
Catalysts and Conditions: The most common and effective catalysts for RCM are ruthenium-based complexes, such as the Grubbs and Hoveyda-Grubbs catalysts (first and second generation). scispace.comnih.gov These catalysts are known for their high reactivity and tolerance of various functional groups, which is crucial when dealing with complex molecules. nih.gov The choice of catalyst can be influenced by the specific substrate and desired outcome. For example, second-generation catalysts often exhibit higher activity and are suitable for more challenging cyclizations. nih.gov
Factors influencing the success of RCM reactions include:
Catalyst Efficiency: The choice between different generations of Grubbs or Hoveyda-Grubbs catalysts can significantly impact reaction rates and yields. proquest.com
Ring Size: The thermodynamic stability of the resulting ring plays a crucial role in the reaction's feasibility. scispace.com
Substrate Structure: Steric hindrance and the electronic nature of substituents near the olefins can affect catalyst approach and reactivity. proquest.com
Reaction Conditions: Concentration, solvent, and temperature must be optimized. High dilution is often used to favor intramolecular RCM over intermolecular polymerization. mdpi.com
Table 1: Common Ruthenium Catalysts for Ring-Closing Metathesis
| Catalyst | Generation | Key Features | Typical Applications |
|---|---|---|---|
| Grubbs Catalyst | First | Good stability and activity for general-purpose metathesis. | Synthesis of 5-, 6-, and 7-membered rings. |
| Grubbs Catalyst | Second | Higher activity due to N-heterocyclic carbene (NHC) ligand; suitable for less reactive olefins. | Challenging cyclizations, synthesis of tetrasubstituted olefins. |
| Hoveyda-Grubbs Catalyst | Second | Features a chelating isopropoxystyrene ligand, offering increased stability and potential for catalyst recovery. | Peptide cyclization, synthesis of complex natural products. nih.gov |
Ring-opening metathesis polymerization (ROMP) is another variant of olefin metathesis that uses cyclic olefins to produce polymers. scispace.com While less directly applicable to the synthesis of a discrete molecule like this compound, ROMP could be used to create polymers functionalized with this specific heterocyclic scaffold, potentially for materials science or biomedical applications.
Synthetic Challenges and Process Optimization
The synthesis of a molecule like this compound, which contains two distinct heterocyclic rings and a stereocenter, presents several synthetic hurdles. Optimizing the synthetic route to control stereochemistry, maximize yield, and ensure sustainability is a key focus of process chemistry.
The piperidine ring in this compound contains a chiral center at the C3 position. The synthesis of such 3-substituted piperidines with high optical purity is a significant challenge. nih.govnih.gov
Several strategies have been developed to achieve diastereoselective synthesis of substituted piperidines:
Hydrogenation of Pyridine (B92270) Precursors: The catalytic hydrogenation of substituted pyridines often proceeds with facial selectivity, leading to predominantly cis-substituted piperidines. rsc.orgnih.gov The resulting stereoisomer can sometimes be converted to the trans isomer through base-mediated epimerization under thermodynamic control. nih.gov
Multicomponent Reactions: One-pot, multicomponent reactions have been designed to construct highly functionalized piperidinones with excellent diastereoselectivity. researchgate.net These reactions often proceed through a cascade of reactions, such as Michael-Mannich sequences, where the stereochemical outcome is controlled during the formation of new C-C bonds. researchgate.net
Cycloaddition Reactions: Radical (4+2) cycloadditions have been shown to produce polysubstituted piperidines with high yield and diastereoselectivity. nih.gov
Regioselectivity: Regioselectivity concerns the control of where a reaction occurs on a molecule with multiple reactive sites. In the context of synthesizing this compound, regiochemical control is crucial during the formation of both the piperidine and imidazolone rings. For example, functionalizing an existing piperidine ring requires methods that selectively target the C3 position over other positions like C2 or C4. acs.org Similarly, during the cyclization step to form the imidazolone ring, the connection must be made regioselectively to ensure the correct isomer is formed.
Common approaches to enhance yield and efficiency include:
Optimization of Reaction Parameters: Systematically varying conditions such as temperature, reaction time, solvent, and catalyst concentration can lead to significant improvements in yield and reduction of side products. africanjournalofbiomedicalresearch.com For instance, in RCM reactions, temperature control is critical, as higher temperatures can lead to catalyst degradation and lower yields. nih.gov
Multicomponent and One-Pot Reactions: Combining multiple reaction steps into a single operation (a one-pot or multicomponent reaction) can drastically improve efficiency by reducing the number of workup and purification steps, saving time, solvents, and energy. rsc.orgnih.gov
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including better temperature control, improved safety, and the potential for higher yields and cleaner reactions. springerprofessional.de This technique is increasingly being adopted for the synthesis of heterocyclic compounds. springerprofessional.de
Minimizing Side Products: Understanding and controlling side reactions is crucial. For example, in peptide cyclizations using RCM, the formation of desallyl side products can be suppressed by adding inhibitors like phenol or by choosing the optimal catalyst and temperature. nih.gov
Table 2: Example of RCM Optimization to Enhance Yield Data based on a model dipeptide cyclization.
| Catalyst | Temperature (°C) | Additive | RCM Product Yield (%) |
|---|---|---|---|
| Grubbs II | 60 | None | Low (significant degradation) |
| Grubbs II | 40 | None | ~55% |
| Grubbs II | 40 | Phenol | ~70% |
| Hoveyda-Grubbs II | 40 | None | ~65% |
This table illustrates how adjusting parameters like temperature and using additives can suppress side reactions and enhance the yield of the desired product, based on findings from studies on similar reactions. nih.gov
The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact. nih.govispe.orgpfizer.com This involves designing chemical processes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. acs.orgmdpi.com
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Solvents constitute a large portion of the waste generated in pharmaceutical synthesis. acs.org Replacing hazardous traditional organic solvents (e.g., dichloromethane, chloroform) with more environmentally benign alternatives like water, ethanol, or bio-based solvents (e.g., 2-methyltetrahydrofuran) is a primary goal. researchgate.netsigmaaldrich.comwikipedia.org
Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste significantly. ispe.org Biocatalysis, which employs enzymes to perform chemical transformations, is a particularly sustainable approach as reactions can often be run in water under mild conditions with high selectivity. mdpi.comrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multicomponent reactions are often highly atom-economical. rsc.org
Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or continuous flow processes, contributes to a greener process. africanjournalofbiomedicalresearch.comspringerprofessional.de Solvent-free reactions, where possible, also reduce the energy needed for heating and distillation. researchgate.net
Table 3: Examples of Conventional Solvents and Their Greener Alternatives
| Conventional Solvent | Hazard Profile | Greener Alternative(s) |
|---|---|---|
| Dichloromethane (DCM) | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate |
| Chloroform | Suspected carcinogen, toxic | 2-Methyltetrahydrofuran (2-MeTHF) |
| Benzene | Carcinogen, flammable | Toluene (less toxic), Cyclopentyl methyl ether (CPME) |
| Tetrahydrofuran (THF) | Peroxide-forming | 2-Methyltetrahydrofuran (2-MeTHF) |
| N,N-Dimethylformamide (DMF) | Toxic, high boiling point | Dimethyl sulfoxide (DMSO), N-Formylmorpholine |
This table provides examples of hazardous solvents commonly used in organic synthesis and some of the more sustainable alternatives promoted by green chemistry principles. wikipedia.orgorientjchem.org
Advanced Spectroscopic and Structural Elucidation of 3 Piperidin 3 Yl 1h Imidazol 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 3-Piperidin-3-yl-1H-imidazol-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the compound's connectivity and stereochemistry.
High-Resolution 1D NMR (¹H, ¹³C) for Structural Assignment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) and imidazol-2-one rings. The protons on the piperidine ring would typically appear as complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm), with their specific chemical shifts and coupling patterns being highly dependent on the ring's conformation and the substituent's orientation. The protons on the imidazol-2-one ring would resonate in the aromatic region (typically 6.0-8.0 ppm). The NH proton of the piperidine and the NH proton of the imidazol-2-one would likely appear as broad singlets, with their chemical shifts influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Imidazole (B134444) H-4/H-5 | 6.5 - 7.5 | d, d |
| Piperidine CH (position 3) | 3.0 - 4.0 | m |
| Piperidine CH₂ (positions 2, 4, 5, 6) | 1.5 - 3.5 | m |
| Piperidine NH | Variable | br s |
| Imidazole NH | Variable | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Carbon | Predicted Chemical Shift (ppm) |
| Imidazol-2-one C=O | 155 - 165 |
| Imidazole C-4/C-5 | 110 - 130 |
| Piperidine C-3 | 50 - 60 |
| Piperidine C-2, C-6 | 40 - 50 |
| Piperidine C-4, C-5 | 20 - 35 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To move beyond simple signal assignment, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of proton-proton connectivities within the piperidine ring and potentially between the piperidine CH at position 3 and its neighbors.
HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals that are directly bonded, the HSQC spectrum provides a definitive assignment of which protons are attached to which carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the stereochemistry and spatial proximity of protons. For this compound, NOESY would be critical in establishing the relative orientation of the substituents on the piperidine ring and the conformation of the ring itself.
Variable Temperature NMR for Conformational Dynamics
The piperidine ring is known to exist in a dynamic equilibrium of chair and boat conformations. Variable temperature (VT) NMR studies can provide valuable insights into these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. This data can be used to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for conformational exchange processes, such as ring inversion. For this compound, VT-NMR could elucidate the preferred conformation of the piperidine ring and the rotational barrier around the C-N bond connecting the two heterocyclic systems.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule, which in turn allows for the determination of its elemental composition.
Accurate Mass Determination and Elemental Composition
For this compound (C₈H₁₃N₃O), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Table 3: Predicted HRMS Data for this compound
| Ion | Theoretical m/z |
| [M+H]⁺ | 168.1131 |
| [M+Na]⁺ | 190.0951 |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to accurate mass determination, the fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for structural confirmation. The fragmentation of this compound would likely involve characteristic losses from both the piperidine and imidazol-2-one rings. For instance, cleavage of the piperidine ring and loss of small neutral molecules from the imidazol-2-one ring would be expected. Analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) experiments, can provide conclusive evidence for the compound's structure.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, these methods provide critical insights into its structural framework.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are expected to be rich with distinct bands corresponding to the vibrations of its constituent parts: the piperidine ring, the imidazol-2-one ring, and the linking C-N bond. The assignment of these bands is based on established group frequencies for similar heterocyclic systems. researchgate.netscirp.org
Key functional group vibrations for this molecule include:
N-H Stretching: The piperidine and imidazolone (B8795221) rings both contain N-H groups. The piperidine secondary amine (N-H) stretching vibration is typically observed in the 3350-3310 cm⁻¹ region. The N-H stretching bands of the imidazolone ring are expected in the 3200-3100 cm⁻¹ range, often appearing broad due to hydrogen bonding in the solid state. scirp.orgresearchgate.net
C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring's methylene (B1212753) (CH₂) groups are anticipated between 3000 and 2850 cm⁻¹. The aromatic C-H stretch from the imidazolone ring would appear at higher wavenumbers, typically above 3000 cm⁻¹.
Carbonyl (C=O) Stretching: The most intense and characteristic band in the IR spectrum is expected to be the C=O stretching vibration of the cyclic urea (B33335) (imidazol-2-one) moiety. This band typically appears in the 1720-1680 cm⁻¹ region. rsc.org Its precise frequency can be influenced by hydrogen bonding and the electronic environment.
C=C and C=N Stretching: The imidazolone ring also gives rise to C=C and C=N double bond stretching vibrations, which are expected in the 1650-1500 cm⁻¹ range. These can sometimes couple with N-H bending modes.
N-H Bending: The in-plane bending vibration of the N-H groups is typically found in the 1650-1550 cm⁻¹ region and can be a useful diagnostic peak.
C-N Stretching: The stretching vibrations of the C-N bonds within both rings and the bond linking them are expected in the 1350-1200 cm⁻¹ range.
The following table summarizes the predicted characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Piperidine N-H | Stretching | 3350 - 3310 | Medium |
| Imidazolone N-H | Stretching | 3200 - 3100 | Medium-Broad |
| Piperidine C-H | Stretching | 3000 - 2850 | Medium-Strong |
| Imidazolone C-H | Stretching | > 3000 | Medium |
| Imidazolone C=O | Stretching | 1720 - 1680 | Very Strong |
| Imidazolone C=C/C=N | Stretching | 1650 - 1500 | Medium-Variable |
| N-H | Bending | 1650 - 1550 | Medium |
| C-N | Stretching | 1350 - 1200 | Medium-Strong |
Analysis of Molecular Conformations in Different Phases
Raman spectroscopy is particularly well-suited for studying molecular conformations in different phases (solid, liquid, solution) due to the sharpness of the bands and the weak scattering of many common solvents. researchgate.net The conformational flexibility of this compound primarily resides in the piperidine ring, which can adopt several conformations such as chair, boat, or twist-boat. rsc.org
In the solid state, the piperidine ring is most likely to adopt the most stable chair conformation to minimize steric strain. nih.gov This would be reflected in the Raman spectrum with a specific set of vibrational modes. When dissolved in a solvent, other conformers may become populated, leading to the appearance of new bands or changes in the relative intensities of existing bands. For instance, studies on piperazine (B1678402) have shown that while the equatorial-equatorial (ee) chair conformer is dominant in the solid state, the more polar equatorial-axial (ea) form can be stabilized in aqueous solutions. researchgate.net By comparing the solid-state Raman spectrum with spectra recorded in solvents of varying polarity, it is possible to identify the vibrational signatures of different conformers and study the conformational equilibrium. Ultrafast spectroscopic techniques can also probe the dynamics of conformational changes, such as the inversion of the nitrogen atom in the piperidine ring. rsc.org
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can elucidate bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers, as well as reveal how molecules pack together in a crystal lattice. nih.gov
Solid-State Molecular Structure Determination
For this compound, a single-crystal X-ray diffraction analysis would be expected to confirm the connectivity of the atoms and provide precise geometric parameters. rsc.org
Piperidine Ring Conformation: The piperidine ring is anticipated to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. nih.govnih.gov The substituent at the C3 position (the imidazol-2-one group) would likely occupy an equatorial position to minimize unfavorable 1,3-diaxial interactions. rsc.org However, in some highly substituted piperidines, boat conformations have been observed to relieve steric strain. rsc.org
Imidazol-2-one Ring: The imidazol-2-one ring is expected to be largely planar.
Bond Lengths and Angles: The C=O bond length in the imidazolone ring would be a key parameter, typically around 1.22 Å. The C-N bonds within the urea moiety are expected to be shorter than a typical C-N single bond, indicating some degree of double bond character. The bond lengths and angles within the piperidine ring would be consistent with those of a saturated alkane, with C-C bond lengths around 1.53 Å and bond angles close to the tetrahedral angle of 109.5°.
The table below provides expected values for key structural parameters based on data from similar structures.
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C=O (Imidazolone) | ~ 1.22 Å |
| Bond Length | C-N (Imidazolone) | ~ 1.35 - 1.40 Å |
| Bond Length | C-C (Piperidine) | ~ 1.53 Å |
| Bond Length | C-N (Piperidine) | ~ 1.47 Å |
| Bond Angle | C-N-C (Piperidine) | ~ 112° |
| Bond Angle | N-C-O (Imidazolone) | ~ 125° |
| Torsion Angle | C-C-C-C (Piperidine) | ~ ±55° (Chair) |
Absolute Configuration Assignment of Chiral Centers
The compound possesses a single chiral center at the C3 position of the piperidine ring. Determining the absolute configuration (R or S) of this center is crucial. X-ray crystallography can achieve this for an enantiomerically pure sample by analyzing the effects of anomalous scattering. researchgate.neted.ac.uk
When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The small differences between these Friedel pairs can be measured and used to determine the absolute structure. thieme-connect.de The Flack parameter is a value refined during the crystallographic analysis that should converge to 0 for the correct enantiomer and 1 for the inverted structure, providing a high degree of confidence in the assignment. ed.ac.uk For organic molecules containing only light atoms (C, H, N, O), these anomalous scattering effects are weak, but with modern diffractometers and careful data collection, a reliable assignment is often possible. researchgate.net Alternatively, derivatization with a heavier atom (like bromine) or co-crystallization with a chiral molecule of known absolute configuration can enhance the anomalous signal and facilitate the determination. acs.org
Intermolecular Interactions and Crystal Packing Analysis
The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be the dominant force directing the crystal packing. researchgate.netnih.gov
Hydrogen Bonding: The molecule has multiple hydrogen bond donors (the N-H groups on both rings) and acceptors (the carbonyl oxygen and the imine-like nitrogen of the imidazolone ring). This allows for the formation of extensive hydrogen-bonding networks. A common motif could involve the carbonyl oxygen of one molecule accepting a hydrogen bond from an N-H group of a neighboring molecule, leading to the formation of chains or sheets. rsc.orgunibo.it For example, molecules could form centrosymmetric dimers via N-H···O=C hydrogen bonds. nih.gov
π-π Stacking: While the imidazolone ring is a relatively small π-system, weak π-π stacking interactions between parallel rings of adjacent molecules might also be observed, further stabilizing the crystal structure. nih.gov
Analysis of the crystal packing provides insights into the solid-state properties of the compound, such as melting point and solubility.
Chromatographic Techniques for Purity and Separation
The assessment of purity and the separation of enantiomers of this compound and its derivatives are critical steps in their chemical characterization. High-Performance Liquid Chromatography (HPLC) stands as a primary tool for these analytical challenges. Given that the parent compound lacks a strong chromophore for standard UV detection, pre-column derivatization is an essential strategy to introduce a UV-active or fluorescent tag, thereby enhancing detection sensitivity and improving chromatographic performance. thermofisher.comlibretexts.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The purity of this compound is typically determined by reversed-phase HPLC following a derivatization step. The secondary amine on the piperidine ring is the primary site for derivatization. Reagents such as 2-naphthalenesulfonyl chloride (NSCl) are effective for this purpose, reacting with the secondary amine to form a stable, highly UV-absorbent derivative. nih.gov This allows for accurate quantification of the main compound and any impurities present.
The derivatization is generally carried out by reacting this compound with an excess of NSCl in an appropriate solvent and under basic conditions to facilitate the reaction. Once the derivatization is complete, the resulting solution can be directly analyzed by HPLC. A typical HPLC method would employ a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, adjusted to an acidic pH) and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov The gradient elution is often preferred to ensure the separation of the derivatized product from any unreacted starting material, derivatizing agent, and other potential impurities.
The purity is calculated based on the area percentage of the main peak in the chromatogram detected at the wavelength corresponding to the maximum absorbance of the naphthalene (B1677914) moiety (around 254 nm). nih.gov
Table 1: Illustrative HPLC Data for Purity Assessment of Derivatized this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.025 M KH2PO4, pH 3.2 |
| Mobile Phase B | Methanol |
| Gradient | 30% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Retention Time (Main Peak) | 15.2 min |
| Purity (Area %) | >99.5% |
This table is for illustrative purposes and actual values may vary based on specific experimental conditions.
Chiral Chromatography for Enantiomeric Excess Determination
This compound is a chiral molecule, and the determination of its enantiomeric excess (e.e.) is crucial. Chiral HPLC is the method of choice for separating the enantiomers. nih.gov Similar to purity analysis, a pre-column derivatization step is necessary to introduce a chromophore. The same derivatization reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (PTSC) or 2-naphthalenesulfonyl chloride, can be employed. nih.gov
The separation of the derivatized enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OJ or Chiralpak® AD), are known to be effective for resolving a wide range of enantiomers, including those of imidazole and piperidine derivatives. nih.gov The choice of mobile phase is critical for achieving enantioseparation. Often, normal-phase (e.g., hexane/ethanol mixtures) or polar organic modes (e.g., acetonitrile-based) are more effective than reversed-phase conditions for these types of separations. nih.govresearchgate.net The addition of a small amount of an amine, like diethylamine, to the mobile phase can sometimes improve peak shape and resolution. nih.gov
The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram. A successful chiral separation will show two distinct, well-resolved peaks corresponding to the (R)- and (S)-enantiomers of the derivatized compound.
Table 2: Representative Chiral HPLC Data for Enantiomeric Separation of Derivatized this compound
| Parameter | Value |
| Chiral Column | Chiralcel® OJ, 4.6 x 250 mm, 10 µm |
| Mobile Phase | Hexane:Ethanol (80:20, v/v) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 14.8 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (e.e.) | >99% |
This table is for illustrative purposes and actual values may vary based on specific experimental conditions.
Research on the Computational and Theoretical Aspects of this compound Remains Limited
The inquiry sought in-depth information regarding the application of Density Functional Theory (DFT) to elucidate the electronic structure and molecular properties of this compound. This would have included specifics on the basis set selection and the validation of the computational model. Furthermore, an analysis of its frontier molecular orbitals (HOMO and LUMO) and associated reactivity indices was requested.
Additionally, the planned investigation into the conformational analysis of this compound, which would have explored its preferred conformations in both the gas phase and in solution, could not be conducted. This includes the absence of data from potential energy surface scans that would reveal the rotational barriers within the molecule.
While research exists for structurally related compounds containing piperidine or imidazole moieties, the specific computational and theoretical data for this compound is not available in the public domain. Further research is required to be undertaken by the scientific community to generate the data necessary to fulfill the detailed analytical request.
Computational and Theoretical Studies of 3 Piperidin 3 Yl 1h Imidazol 2 One
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 3-Piperidin-3-yl-1H-imidazol-2-one, and a biological macromolecule, typically a protein. These methods are crucial in drug discovery for identifying potential drug targets and understanding the mechanism of action.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This allows for the detailed examination of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For derivatives of a related scaffold, 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, computational simulations have been used to identify possible binding sites on targets like the NLRP3 inflammasome. nih.govresearchgate.netnih.gov These studies suggest a mechanism of protein-ligand binding that could explain the observed activity. nih.govresearchgate.net
In a typical docking study, the ligand is placed in the binding site of the protein, and its conformational space is explored to find the most stable binding pose. For instance, in studies of imidazolone (B8795221) derivatives with anticancer properties, molecular docking revealed key interactions with proteins like 4MAN and 1HNJ, which are implicated in cancer pathways. nih.gov Similarly, for this compound, it is anticipated that the imidazolone core could act as both a hydrogen bond donor and acceptor, while the piperidine (B6355638) ring could engage in hydrophobic interactions. The specific interactions would, of course, depend on the topology and amino acid composition of the target protein's binding site.
A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol). This value provides an estimate of the strength of the ligand-target interaction, with lower (more negative) values indicating stronger binding. For example, in a study of imidazolone derivatives, docking scores and MMGBSA ΔG Bind values were used to rank compounds based on their predicted affinity for target proteins. nih.gov
Table 1: Illustrative Molecular Docking Results for Imidazolone Derivatives Against Protein 1HNJ
| Molecule | Docking Score (kcal/mol) | MMGBSA ΔG Bind (kcal/mol) |
| 3g | -4.84 | -35.88 |
| 5f | -4.75 | -38.63 |
| 5d | -4.75 | -24.81 |
| 3f | -4.40 | -44.52 |
This table presents illustrative data from a study on imidazolone derivatives to demonstrate the type of results obtained from binding affinity predictions. nih.gov The specific values for this compound would require a dedicated computational study.
These predictions are invaluable for prioritizing compounds for further experimental testing. For this compound, a similar computational approach would be necessary to predict its binding affinity against various potential biological targets.
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the conformational flexibility of the ligand and the stability of the ligand-protein complex in a biological environment.
Pharmacokinetic and Pharmacodynamic Property Predictions (In Silico)
In silico methods are also extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for its development as a drug.
Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand per heavy atom, providing a measure of how efficiently a ligand binds to its target. nih.gov It is a valuable tool in lead optimization. Drug-likeness is typically assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov
Computational tools like SwissADME can be used to predict these properties. For a series of imidazolone derivatives, ADME analysis confirmed favorable drug-likeness based on Lipinski's guidelines, with moderate bioavailability and accessible synthesis routes. nih.gov Similarly, for this compound, these in silico predictions would provide a preliminary assessment of its potential as an orally bioavailable drug.
Table 2: Predicted Physicochemical and Drug-Likeness Properties for a Representative Imidazolone Derivative
| Property | Predicted Value |
| Molecular Weight ( g/mol ) | 357.43 - 468.65 |
| LogP | 1.5 - 3.5 |
| Hydrogen Bond Donors | 1 - 3 |
| Hydrogen Bond Acceptors | 4 - 6 |
| Lipinski's Rule Violations | 0 |
| Bioavailability Score | 0.55 |
This table contains example data for a class of imidazolone derivatives to illustrate the parameters assessed. nih.govnih.gov The specific values for this compound would need to be calculated.
The analysis of predicted binding sites and interaction modes provides a detailed picture of how a ligand interacts with its target at the atomic level. This information is crucial for structure-based drug design and for optimizing the ligand's affinity and selectivity.
For related compounds, such as 2-piperazin-1-yl-quinazolines, docking experiments have been used to determine the key protein-ligand interactions with integrin αIIbβ3. nih.gov In the case of this compound, it is plausible that the nitrogen atoms in the imidazole (B134444) and piperidine rings could act as key interaction points, forming hydrogen bonds with specific amino acid residues in a target's active site. The planar imidazole ring could also participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. A detailed analysis of the predicted binding pose would reveal the specific residues involved and the geometry of these interactions, providing a roadmap for potential chemical modifications to enhance binding.
Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound
A thorough investigation into the scientific literature reveals a significant scarcity of detailed research specifically focused on the chemical compound this compound. Consequently, the construction of an in-depth article detailing its medicinal chemistry and mechanistic biological investigations, as per the requested outline, cannot be fulfilled at this time. Extensive searches have failed to yield specific data regarding its function as a privileged scaffold, its use in scaffold-hopping or fragment-based drug discovery, or detailed studies on the optimization of lead compounds derived from this particular molecule.
Furthermore, there is a notable absence of published research elucidating its molecular targets and mechanisms of action. This includes a lack of specific data on enzyme inhibition or activation, receptor binding and modulation studies, and investigations into its effects on specific signal transduction pathways.
Therefore, until more specific research on this compound becomes publicly available, it is not possible to generate the comprehensive and scientifically accurate article as instructed.
Medicinal Chemistry and Mechanistic Biological Investigations of 3 Piperidin 3 Yl 1h Imidazol 2 One
Structure-Activity Relationship (SAR) Studies of 3-Piperidin-3-yl-1H-imidazol-2-one Analogues
The exploration of the chemical space around the this compound scaffold has been a subject of significant interest in medicinal chemistry. Structure-activity relationship (SAR) studies, which systematically modify different parts of a molecule to observe the effect on its biological activity, have been crucial in optimizing compounds for desired therapeutic effects.
Impact of Substituent Modifications on Biological Activity
The biological activity of analogues of this compound is highly sensitive to the nature and position of substituents on both the piperidine (B6355638) and the imidazolone (B8795221) rings.
For instance, in a series of spiro-oxindole piperidines, which can be considered related structures, modifications to a pyridazine (B1198779) ring attached to the piperidine showed significant effects on activity as mGluR2 positive allosteric modulators (PAMs). Removal of a chlorine atom from the pyridazine ring led to a decrease in activity. nih.gov Conversely, introducing an ethylamino or ethoxy group adjacent to the chlorine atom resulted in a roughly 4- and 5-fold increase in potency, respectively, albeit with some reduction in metabolic stability. nih.gov The introduction of a more lipophilic cyclopropyl (B3062369) substituent managed to recover mGluR2 PAM activity. nih.gov
In another study focused on NLRP3 inflammasome inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold, merging this structure with another known inhibitor, INF39, yielded a compound capable of preventing both pyroptosis and IL-1β release. nih.gov Further modifications, such as opening the piperidine ring to increase flexibility, showed that only one of the resulting compounds maintained anti-pyroptotic and IL-1β inhibitory activity. nih.gov This suggests that the conformational constraint of the piperidine ring is important.
The following table summarizes the impact of various substituent modifications on the biological activity of related benzimidazolone analogues.
Table 1: Impact of Substituent Modifications on Biological Activity
| Parent Scaffold | Modification | Effect on Biological Activity | Target |
|---|---|---|---|
| Spiro-oxindole piperidine | Removal of chlorine from pyridazine ring | Decrease in activity nih.gov | mGluR2 PAM |
| Spiro-oxindole piperidine | Addition of ethylamino or ethoxy to pyridazine ring | ~4-5 fold increase in potency nih.gov | mGluR2 PAM |
| Spiro-oxindole piperidine | Replacement of chlorine with cyclopropyl | Recovery of activity nih.gov | mGluR2 PAM |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Opening of piperidine ring | Loss of activity in most cases nih.gov | NLRP3 Inflammasome |
| 3-(azetidin-3-yl)-1H-benzimidazol-2-one | Replacement of pyridazine with pyridine (B92270) | ~2.3-fold increase in potency nih.gov | mGluR2 PAM |
Conformational Requirements for Optimal Target Interaction
The three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to bind effectively to a biological target. For analogues of this compound, specific conformational features are necessary for optimal interaction.
Studies on 2-(piperidin-3-yl)-1H-benzimidazoles have highlighted the importance of reducing the pKa and/or logP of the analogues to improve selectivity and CNS profiles. researchgate.net This was achieved by either attaching polar substituents to the piperidine nitrogen or by incorporating heteroatoms into the piperidine ring itself, leading to the development of morpholine (B109124) and thiomorpholine (B91149) analogues. researchgate.net
The decision to open the piperidine ring in a series of NLRP3 inhibitors was a direct test of the importance of conformational constraints. nih.gov The resulting loss of activity in most of the more flexible, open-ring compounds underscores that the rigidity imparted by the piperidine ring is a key requirement for effective binding to the target. nih.gov
Development of Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools in medicinal chemistry for predicting the activity of new compounds and for guiding lead optimization.
While specific QSAR models for this compound were not found in the provided search results, the development of QSAR models for structurally related compounds is well-documented. For example, 2D-QSAR studies have been performed on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives to understand their GPCR-6 inhibitory activity. researchgate.net Similarly, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of 1H-indol-3-yl derivatives and 2-substituted 1H-benzimidazole-4-carboxamide derivatives to elucidate the structural requirements for their biological activities. nih.govsemanticscholar.orgbiointerfaceresearch.com These studies demonstrate the utility of QSAR in understanding the relationship between molecular descriptors and biological activity, a methodology that would be directly applicable to the this compound scaffold.
Pharmacophore Modeling and Ligand Design Strategies
Pharmacophore modeling and other computational ligand design strategies are instrumental in the discovery and optimization of novel drug candidates.
Identification of Key Structural Features for Bioactivity
A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) that a molecule must possess to bind to a specific biological target.
For the broader class of compounds, a pharmacophore-hybridization strategy was employed to design novel NLRP3 inflammasome inhibitors by combining the structural features of an acrylic acid derivative (INF39) with the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. nih.govresearchgate.net This approach successfully generated compounds with the desired inhibitory activity against pyroptosis and IL-1β release. nih.gov
In a different context, a 3D-pharmacophore model for sigma2 receptors was developed based on a series of benzo[d]oxazol-2(3H)-one derivatives. nih.gov The best model consisted of five key features: a positive ionizable group, a hydrogen bond acceptor, a hydrophobic aromatic region, a hydrophobic aliphatic region, and a general hydrophobic feature. nih.gov This highlights the specific structural motifs that are crucial for binding to this particular receptor.
De Novo Design and Virtual Screening Approaches
De novo design involves the creation of novel molecular structures from scratch, often guided by the structure of the biological target. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a target of interest.
An innovative collaborative virtual screening approach was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. nih.gov By screening proprietary libraries from several pharmaceutical companies, the chemical space around the initial hit was rapidly expanded, leading to improved antiparasitic activity and selectivity. nih.gov This demonstrates the power of virtual screening in accelerating the hit-to-lead process.
In another example, a pharmacophore-based inverse virtual screening was conducted on a library of pyridazinone-based compounds. nih.gov This involved screening the compounds against a large number of pharmacophore models representing various protein binding sites to identify potential new targets for this chemical series. nih.gov
The following table lists the chemical compounds mentioned in this article.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Spiro-oxindole piperidine |
| 3-(Azetidin-3-yl)-1H-benzimidazol-2-one |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |
| INF39 |
| 2-(Piperidin-3-yl)-1H-benzimidazoles |
| 3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine |
| 1H-Indol-3-yl derivatives |
| 2-Substituted 1H-benzimidazole-4-carboxamide derivatives |
| Benzo[d]oxazol-2(3H)-one derivatives |
| Imidazo[1,2-a]pyridine |
| Pyridazinone |
| 3-((2-Methyl-1H-imidazol-1-yl)methyl)piperidin-3-ol hydrochloride |
| 3-(1H-imidazol-2-yl)-3-piperidin-1-ylpropanal |
| 1-(Piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride |
| 1-(piperidin-3-yl)-1H-imidazol-2-ol |
| 2-(Piperidin-3-yl)-1H-benzo[d]imidazole |
| Perimidines |
Research on this compound Remains Undisclosed in Public Domain
Despite significant interest in piperidine and imidazole-containing compounds for various therapeutic applications, a thorough review of publicly accessible scientific literature and databases reveals a notable absence of research pertaining to the specific chemical entity this compound.
While extensive research exists for structurally related compounds, particularly derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one and 2-(Piperidin-3-yl)-1H-benzimidazoles, no specific data on the in vitro biological screening or mechanistic assays for this compound has been published.
This lack of available information prevents a detailed discussion and analysis as per the requested outline, which was to focus on:
In vitro Biological Screening and Mechanistic Assays
Biochemical Assays for Direct Target Engagement
Searches for this specific compound across numerous chemical and biological research databases have not yielded any studies detailing its synthesis, characterization, or biological evaluation. Consequently, there are no available data tables, research findings, or mechanistic insights to report.
It is possible that research on this compound is proprietary and has not been disclosed in the public domain, or that the compound has not yet been a subject of academic or industrial investigation. Therefore, the following sections on its medicinal chemistry and biological investigations cannot be substantively addressed at this time.
Chemical Reactivity and Environmental Fate of 3 Piperidin 3 Yl 1h Imidazol 2 One
Reactions Involving the Imidazol-2-one Heterocycle
The imidazol-2-one ring is a crucial determinant of the molecule's chemical properties, featuring a reactive carbonyl group and an aromatic imidazole (B134444) system that can participate in various substitution reactions.
Reactivity of the Carbonyl Group
The carbonyl group at the 2-position of the imidazole ring is a primary site for nucleophilic attack. This reactivity is analogous to that of other amides, although the electronic properties of the imidazole ring modulate its susceptibility. chegg.com The lone pair of electrons on the adjacent nitrogen atoms can be delocalized into the carbonyl group, which generally reduces its electrophilicity compared to ketones. However, the imidazole ring is a good leaving group, which can facilitate nucleophilic acyl substitution reactions. vaia.com
Hydrolysis: Under aqueous conditions, particularly with acid or base catalysis, the carbonyl group can undergo hydrolysis. This reaction would lead to the opening of the imidazol-2-one ring to form an N-substituted amino acid derivative. The stability of the imidazolium (B1220033) ion plays a role in the reaction mechanism. mdpi.comrsc.org
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH2) or a hydroxyl group (CH-OH) using appropriate reducing agents. For instance, strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the carbonyl group of amides. libretexts.org
A summary of potential reactions at the carbonyl group is presented in Table 1.
| Reaction Type | Reagents and Conditions | Product Type |
| Nucleophilic Acyl Substitution | Nucleophiles (e.g., amines, alcohols) | Amides, esters |
| Hydrolysis | Water, acid or base catalyst | Ring-opened amino acid derivative |
| Reduction | Strong reducing agents (e.g., LiAlH4) | Methylene or hydroxyl derivative |
Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring within the imidazol-2-one structure possesses aromatic character and can undergo substitution reactions. The position of substitution is influenced by the existing substituents, namely the carbonyl group and the piperidine (B6355638) ring.
Electrophilic Aromatic Substitution: The imidazol-2-one ring is generally considered to be electron-rich and therefore susceptible to electrophilic attack. Theoretical and experimental studies on similar imidazole systems suggest that electrophilic substitution, such as nitration or halogenation, would likely occur at the C4 or C5 positions of the imidazole ring. acs.orgmdpi.com The presence of the carbonyl group at C2 deactivates the ring towards electrophiles, but the nitrogen atoms can direct substitution to the available carbon atoms.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the imidazole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring. nih.gov In the case of 3-Piperidin-3-yl-1H-imidazol-2-one, the carbonyl group provides some electron-withdrawing character. Reactions with strong nucleophiles might lead to substitution, potentially at the C4 or C5 positions, although this is expected to be less favorable than electrophilic substitution. semanticscholar.orgacs.orgresearchgate.net
Reactions Involving the Piperidine Ring
Reactivity of the Nitrogen Atom in the Piperidine Ring
The nitrogen atom in the piperidine ring is a secondary amine and therefore exhibits characteristic nucleophilic and basic properties. It can readily participate in a variety of chemical transformations.
Alkylation and Acylation: The lone pair of electrons on the piperidine nitrogen makes it a potent nucleophile. It can be readily alkylated by reacting with alkyl halides or other electrophilic alkylating agents. mdpi.comchemrxiv.org Similarly, acylation can be achieved using acyl chlorides or anhydrides to form the corresponding N-acylpiperidine derivatives.
Salt Formation: As a base, the piperidine nitrogen can react with acids to form piperidinium (B107235) salts. This property is important for the solubility and handling of the compound.
Conformational Inversion and Ring Dynamics
The piperidine ring is not planar and exists predominantly in a chair conformation to minimize steric strain. Due to the presence of the bulky imidazol-2-one substituent at the 3-position, the conformational equilibrium of the piperidine ring is a key aspect of its structure.
The substituent at the 3-position can exist in either an axial or an equatorial orientation. The preferred conformation will depend on the steric and electronic interactions between the substituent and the rest of the piperidine ring. The interconversion between these two chair conformations, known as ring inversion, is a dynamic process. nih.gov The energy barrier for this inversion is influenced by the nature of the substituent. For 3-substituted piperidines, the equatorial conformation is often favored to minimize steric hindrance. rsc.orgacs.org However, specific intramolecular interactions could potentially stabilize the axial conformer. Detailed conformational analysis, likely through computational modeling and NMR spectroscopy, would be required to determine the precise conformational preferences of this compound. lew.ro
Functional Group Interconversions
The presence of multiple functional groups in this compound allows for a variety of interconversion reactions, enabling the synthesis of a diverse range of derivatives. acs.orgyoutube.com
One potential transformation involves the functionalization of the piperidine ring at positions other than the nitrogen atom. For instance, deprotonation of the carbon atoms alpha to the nitrogen could be followed by reaction with electrophiles. uci.edu Additionally, the imidazol-2-one ring could potentially be converted to other heterocyclic systems through ring-opening and subsequent recyclization reactions. For example, hydrolysis of the imidazol-2-one followed by reaction with appropriate reagents could lead to the formation of different five- or six-membered heterocycles. nih.gov The synthesis of derivatives through the functionalization of both the piperidine and imidazol-2-one rings offers a pathway to a wide array of new chemical entities. mdpi.com
Oxidative and Reductive Transformations of the Compound
The susceptibility of this compound to oxidation and reduction is centered on the reactivity of the piperidine and imidazol-2-one moieties.
Oxidative Transformations:
The imidazol-2-one core, being a cyclic urea (B33335) derivative, is generally stable towards oxidation. However, the piperidine ring can be susceptible to oxidative processes. While direct oxidation of this compound has not been detailed, studies on related N-heterocyclic compounds offer insights. For instance, the oxidation of imidazolium and imidazolinium precursors can lead to the formation of imidazolones and other urea derivatives under specific conditions, such as using copper and air as reagents. ulaval.caorganic-chemistry.orgcolab.ws This suggests that the imidazol-2-one ring in the title compound is a product of oxidation rather than a starting point for further oxidation under these conditions.
The piperidine moiety, a saturated heterocycle, can undergo oxidation. For example, treatment with reagents like calcium hypochlorite (B82951) can convert piperidine to N-chloropiperidine, which can further undergo dehydrohalogenation. wikipedia.org However, the specific oxidative pathways for a substituted piperidine within a larger molecule like this compound would depend on the specific reagents and reaction conditions.
Reductive Transformations:
The imidazol-2-one ring is generally resistant to reduction under standard catalytic hydrogenation conditions. Conversely, the synthesis of piperidine rings often involves the reduction of pyridine (B92270) precursors. wikipedia.orgnih.gov This indicates that the piperidine ring in this compound is a reduced form and is unlikely to undergo further reduction under typical conditions. Should the molecule contain any reducible functional groups as substituents, these would likely be the primary sites of reduction.
Table 1: Inferred Oxidative and Reductive Reactivity
| Moiety | Transformation | Potential Reagents/Conditions | Expected Outcome |
| Piperidine Ring | Oxidation | Strong oxidizing agents | Potential for ring opening or functionalization |
| Imidazol-2-one Ring | Oxidation | Generally stable | Unlikely to react under mild conditions |
| Piperidine Ring | Reduction | Already in a reduced state | Unlikely to react |
| Imidazol-2-one Ring | Reduction | Strong reducing agents | Potential for ring modification, but generally stable |
Enzymatic Biotransformations
The enzymatic biotransformation of this compound in microbial systems or by isolated enzymes would involve the metabolic pathways for both piperidine and imidazole derivatives.
Piperidine Moiety:
Microbial degradation of piperidine has been observed. A novel degradation pathway in a Pseudomonas species involves the initial γ-glutamylation of the piperidine ring, followed by hydroxylation catalyzed by a cytochrome P450 monooxygenase. nih.gov This suggests that microbial systems possessing similar enzymatic machinery could potentially initiate the degradation of this compound at the piperidine ring.
Imidazol-2-one Moiety:
The biodegradability of the imidazole ring can be significantly affected by its substitution pattern. While the unsubstituted imidazole ring is known to be biodegradable, N-substituted imidazoles are often poorly biodegradable. researchgate.net This is attributed to the N-substitution blocking the enzymatic attack, for instance, by enzymes of the urocanase pathway which are involved in histidine degradation. researchgate.net In this compound, the piperidine group is attached to a nitrogen atom of the imidazol-2-one ring, which could render this part of the molecule more resistant to enzymatic degradation.
Furthermore, studies on the enzymatic degradation of histidine have shown the formation of various imidazole derivatives, indicating that enzyme systems exist for the transformation of the imidazole core. documentsdelivered.comnih.gov However, the specific enzymes and pathways for the degradation of a substituted imidazol-2-one as found in the title compound are not well-documented.
Table 3: Factors Influencing Enzymatic Biotransformation
| Moiety | Influencing Factor | Implication for this compound |
| Piperidine Ring | Microbial γ-glutamylation and hydroxylation | Potential for initial degradation by certain bacteria. nih.gov |
| Imidazol-2-one Ring | N-substitution | The N-3 substitution by the piperidine ring may hinder enzymatic degradation. researchgate.net |
Future Directions and Research Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future synthesis of 3-Piperidin-3-yl-1H-imidazol-2-one and its derivatives will likely focus on improving efficiency, reducing environmental impact, and allowing for diverse functionalization. Current strategies for constructing related imidazolone (B8795221) and piperidine (B6355638) cores often involve multi-step sequences. Future research could prioritize the development of convergent or one-pot syntheses.
Methodologies like the van Leusen imidazole (B134444) synthesis, which utilizes tosylmethylisocyanide (TosMIC) and its derivatives, offer a powerful and flexible route to the imidazole ring and have been widely developed for creating diverse analogs. rsc.org Another promising avenue is the direct conversion of imidazolium (B1220033) salts to 2-imidazolones via oxidation, a method that can circumvent harsh reaction conditions. rsc.org For the piperidine moiety, modern catalytic methods, including asymmetric hydrogenation or enantioselective cyclization, could be employed to establish the desired stereochemistry early in the synthesis.
A key goal will be to design synthetic pathways that are amenable to green chemistry principles. This includes using less hazardous solvents, reducing the number of synthetic steps (which also minimizes waste), and employing catalytic rather than stoichiometric reagents. The development of flow chemistry processes for key steps could also enhance safety, scalability, and consistency.
| Synthetic Strategy | Description | Potential Advantages | Key References |
| van Leusen Imidazole Synthesis | A multicomponent reaction using a tosylmethylisocyanide (TosMIC) derivative, an aldehyde, and an amine to form the imidazole ring. | High functional group tolerance; allows for rapid generation of diverse analogs. | rsc.orgwikipedia.org |
| Imidazolium Salt Oxidation | Direct conversion of a pre-formed imidazolium salt to the corresponding 2-imidazolone using mild oxidizing agents. | Avoids harsh conditions and strong bases; can be performed late-stage. | rsc.org |
| Asymmetric Catalysis | Use of chiral catalysts to introduce the stereocenter on the piperidine ring with high enantioselectivity. | Efficient control of stereochemistry; reduces need for chiral resolution. | N/A |
| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch-wise fashion. | Improved safety, scalability, and control over reaction parameters. | N/A |
Exploration of New Biological Targets and Therapeutic Areas
The true potential of this compound lies in its exploration against a wide array of biological targets, as suggested by the activities of structurally similar compounds. The piperidinyl-imidazolone scaffold is a "privileged structure" that appears in compounds targeting diverse protein families.
Anti-inflammatory agents: Derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key driver of inflammation in various diseases. nih.gov Other imidazolone derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a well-established anti-inflammatory target. acs.orgmdpi.com This suggests that this compound could be a starting point for novel anti-inflammatory drugs.
Oncology: The imidazolone core is present in inhibitors of critical cell cycle and signaling kinases. For instance, novel imidazolone derivatives have been designed as dual inhibitors of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), which are crucial for the DNA damage response in cancer cells. nih.gov Others have been developed as multi-kinase inhibitors targeting VEGFR-2, c-Met, and PIM-1, which are involved in tumor angiogenesis and proliferation. biaffin.com
Central Nervous System (CNS) Disorders: Research on 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has revealed selective delta-opioid agonists with potential anxiolytic and antidepressant properties. researchgate.net Furthermore, imidazole-based compounds have been investigated as modulators of imidazoline (B1206853) I2 receptors, which are considered a relevant target in neurodegenerative conditions like Alzheimer's disease. nih.gov
The table below summarizes potential targets based on activities reported for analogous scaffolds.
| Therapeutic Area | Biological Target(s) | Reported Activity of Analogs | Key References |
| Inflammation | NLRP3 Inflammasome, COX-2 | Inhibition of pyroptosis and IL-1β release; selective enzyme inhibition. | nih.govacs.orgmdpi.com |
| Oncology | Chk1/Chk2, VEGFR-2, c-Met, PIM-1 | Dual kinase inhibition; suppression of tumor cell proliferation. | nih.govbiaffin.comosti.gov |
| CNS Disorders | Delta-Opioid Receptors, Imidazoline I2 Receptors | Anxiolytic/antidepressant-like effects; neuroprotective properties. | researchgate.netnih.gov |
| Infectious Diseases | Various bacterial/fungal targets | Antimicrobial and antifungal activity. | reactionbiology.comacs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design-make-test-analyze cycle for compounds like this compound. nih.govuni-frankfurt.de These computational tools can analyze vast datasets to build predictive models, accelerating the journey from a starting scaffold to an optimized drug candidate. researchgate.net
Future research will likely employ AI/ML in several key areas:
De Novo Design: Generative AI models can propose novel derivatives of the 3-piperidinyl-1H-imidazol-2-one core that are predicted to have high affinity for a specific biological target. nih.gov
Virtual Screening: ML algorithms can rapidly screen virtual libraries of tens of millions of compounds to identify those most likely to be active, prioritizing synthetic efforts. nih.gov
ADMET Prediction: In silico models are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs. biaffin.comresearchgate.net This allows chemists to filter out compounds with likely unfavorable pharmacokinetic or safety profiles early on, saving significant time and resources.
Structure-Activity Relationship (SAR) Analysis: AI can identify subtle patterns in SAR data that may not be obvious to a human researcher, guiding the next round of molecular design for improved potency and selectivity. biaffin.com
Application of Advanced Biophysical Techniques for Ligand-Target Interaction Studies
A deep understanding of how a ligand binds to its target is critical for rational drug design. Future investigations of this compound and its analogs will rely heavily on a suite of advanced biophysical techniques to elucidate the thermodynamics, kinetics, and structural basis of these interactions. nih.govscholaris.ca
Surface Plasmon Resonance (SPR): This label-free technique is invaluable for measuring the kinetics of a binding event in real-time. bioradiations.com It provides the association rate (k_on) and dissociation rate (k_off), which together determine the binding affinity (K_D). Comparing the residence time (the inverse of k_off) of different inhibitors can be a better predictor of in vivo efficacy than affinity alone. nih.govnih.gov
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding. researchgate.net In a single experiment, it can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. springernature.com This provides a complete thermodynamic signature of the binding event, offering clues about the driving forces behind the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers powerful methods for confirming binding and mapping the interaction site. Ligand-observed NMR techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the small molecule are in close contact with the protein. nih.govnih.gov Protein-observed NMR, using isotopically labeled protein, can identify which amino acid residues are perturbed upon ligand binding, thereby mapping the binding site on the protein surface. osti.gov
X-ray Crystallography: Obtaining a high-resolution crystal structure of a ligand bound to its target protein provides the ultimate structural insight. rsc.orgmdpi.com This atomic-level detail reveals the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), which is invaluable for structure-based drug design.
| Technique | Key Information Provided | Application in Drug Discovery | Key References |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), Affinity (K_D), Residence Time | Lead optimization, comparing compound kinetics, selectivity profiling. | nih.govbiaffin.comnih.gov |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n) | Understanding binding driving forces, validating hits, mechanism of action studies. | researchgate.netnih.govspringernature.com |
| NMR Spectroscopy | Binding confirmation, Affinity estimation, Binding site mapping, Structural details | Hit validation, fragment screening, SAR by NMR. | nih.govosti.govnih.gov |
| X-ray Crystallography | High-resolution 3D structure of ligand-protein complex | Structure-based drug design, rational optimization of potency and selectivity. | rsc.orgrsc.orgmdpi.com |
Investigation of this compound as a Chemical Probe for Biological Systems
A chemical probe is a potent, selective, and well-characterized small molecule used to study the function of a specific protein or pathway in cells and organisms. Developing this compound or a close analog into a chemical probe represents a significant research direction.
Once a specific, high-affinity target is identified (as outlined in section 7.2), the scaffold can be optimized for use as a probe. This involves ensuring high selectivity for the target over other related proteins and demonstrating engagement with the target in a cellular context.
Further derivatization could transform the molecule into a more sophisticated tool. For example, installing a fluorescent dye could allow for visualization of the target protein's localization in cells via microscopy. nih.gov Alternatively, incorporating a photo-affinity label or a reactive group would enable activity-based protein profiling (ABPP) experiments to identify the target protein in complex biological samples and to study target engagement and occupancy.
Challenges and Opportunities in Translating Academic Findings to Pre-clinical Research
The path from an interesting academic finding to a preclinical candidate is fraught with challenges. For a compound like this compound, the key challenge will be to optimize multiple properties simultaneously. It is not enough for a compound to be potent; it must also be selective, soluble, metabolically stable, cell-permeable, and non-toxic.
The opportunity lies in the potential to address unmet medical needs in the therapeutic areas where related compounds have shown promise, such as inflammatory diseases, specific cancers, and neurological disorders. nih.govnih.govnih.gov
Key steps in the translation to preclinical research will involve:
In Vitro Pharmacology: Establishing a robust SAR to improve on-target potency while simultaneously designing out activity against key off-targets (e.g., hERG channel, other kinases).
ADMET and Physicochemical Profiling: Systematically evaluating properties like solubility, permeability (e.g., using PAMPA or Caco-2 assays), metabolic stability in liver microsomes, and plasma protein binding.
Cytotoxicity Assessment: Ensuring the compound has a clean safety profile by testing for toxicity against various normal cell lines. nih.gov
In Vivo Target Engagement and Efficacy: Once a lead compound with a suitable in vitro profile is identified, the next step is to demonstrate that it can reach its target in an animal model of disease and produce the desired therapeutic effect. nih.govscholaris.ca
Successfully navigating these challenges requires a multidisciplinary approach, integrating synthetic chemistry, computational modeling, cell biology, and pharmacology to transform a promising molecular scaffold into a potential new medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
